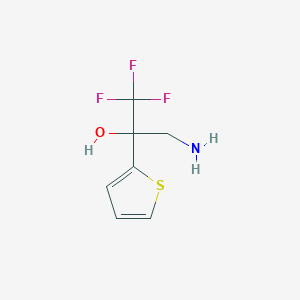

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol

Descripción

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluoro-2-thiophen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NOS/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYIZDOSCEUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Enzymatic and Non-Enzymatic Reduction of Thienyl-Substituted Intermediates

A patented method (US7498448B2) describes enzymic and non-enzymic processes for producing 3-methylamino-1-(thien-2-yl)propan-1-ol derivatives, which are structurally related to the target compound. This involves:

- Use of specific dehydrogenase enzymes to catalyze reduction steps

- Chemical reduction methods to convert ketones or cyanohydrines to amino alcohols

- Control of stereochemistry through enzyme specificity or reaction conditions

This approach is significant for preparing thienyl-substituted amino alcohols with high selectivity.

Reduction of Cyanohydrines Derived from Trifluoromethyl Ketones

A general and effective method involves:

- Formation of cyanohydrines by reaction of trifluoromethyl ketones with cyanide sources such as potassium/sodium cyanide or trimethylsilyl cyanide (TMS-CN)

- Subsequent reduction of the cyano group to an amino group using hydrogenolysis (e.g., Raney-Nickel catalyst under high pressure) or LiAlH4

For example, trifluoromethyl ketones bearing aromatic or heteroaromatic rings (like thienyl) can be converted to cyanohydrines and then reduced to the corresponding β-amino-α-trifluoromethyl alcohols.

Henry Reaction and Reduction of β-Nitro Alcohols

The Henry reaction (nitroaldol reaction) can be applied:

- React fluoral or trifluoromethyl ketones with nitroalkanes in the presence of base catalysts (e.g., K2CO3)

- Isolate β-nitro alcohol intermediates

- Reduce β-nitro alcohols to β-amino alcohols using Raney-Ni/H2 or Pd/C under hydrogen atmosphere

This method is adaptable to thienyl-substituted trifluoromethyl ketones, providing a route to the target compound with good yields and stereocontrol.

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

Another synthetic strategy is:

- Synthesis of α-aminoalkyl trifluoromethyl ketones via Dakin–West reaction or other methods from α-amino acids or derivatives

- Reduction of these ketones to β-amino-α-trifluoromethyl alcohols using NaBH4 or other hydride reagents

This approach allows incorporation of the thienyl group through appropriate amino acid precursors or substituents and offers diastereoselective control.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

- Reaction of α-amino aldehydes with (trifluoromethyl)trimethylsilane (TMS-CF3) provides β-amino-α-trifluoromethyl alcohols

- Diastereoselectivity can be tuned by subsequent oxidation and reduction steps to obtain syn or anti isomers

This method is useful for preparing optically active trifluoromethylated amino alcohols, potentially applicable to thienyl-containing substrates.

Data Table Summarizing Key Preparation Methods

| Method | Key Reagents/Conditions | Substrate Type | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Enzymatic/Non-enzymatic reduction | Dehydrogenase enzymes, chemical reductants | Thienyl-substituted ketones | High (patent data) | Enzyme specificity allows stereoselectivity |

| Cyanohydrine formation & reduction | TMS-CN or KCN, Raney-Ni or LiAlH4 | Trifluoromethyl ketones (including thienyl) | 70–80% | Use of TMS-CN avoids toxic cyanides; hydrogenolysis effective |

| Henry reaction + reduction | Nitroalkanes, K2CO3, Raney-Ni or Pd/C + H2 | Trifluoromethyl ketones/fluoral | Moderate to good (50–85%) | Allows access to β-nitro alcohol intermediates; reduction preserves CF3 group |

| Reduction of α-aminoalkyl ketones | NaBH4, Dakin–West reaction intermediates | α-Amino acid derivatives | Good (variable) | Diastereoselective; sometimes forms oxazolidinones as side products |

| Nucleophilic trifluoromethylation | TMS-CF3, α-amino aldehydes | α-Amino aldehydes | High diastereoselectivity | Enables optically active products; syn/anti isomers accessible by oxidation/reduction |

Research Findings and Notes

- The trifluoromethyl group strongly influences reaction pathways and stereoselectivity, often requiring tailored catalysts or conditions.

- Enzymatic reductions offer high stereocontrol but may have limited substrate scope; chemical reductions are more general but less selective.

- The Henry reaction route is versatile and allows incorporation of various side chains, including heteroaromatics like thiophene, making it suitable for the target compound.

- Nucleophilic trifluoromethylation is a modern approach that provides access to enantiomerically enriched products, valuable for pharmaceutical applications.

- The presence of the 2-thienyl group requires careful control of reaction conditions to avoid side reactions or decomposition.

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Studies

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol has been utilized as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Its unique structure allows for specific interactions with biological targets, facilitating the exploration of complex biochemical processes.

Medicinal Chemistry

The compound shows potential therapeutic applications due to its ability to modulate biological pathways. Research indicates that it may act as an inhibitor in certain enzymatic reactions, which could be beneficial in drug development for diseases such as cancer or metabolic disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group is particularly useful for enhancing the efficacy and selectivity of drug candidates .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

Another research project explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate the precise mechanisms involved .

Mecanismo De Acción

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in chemical and biological research.

Comparación Con Compuestos Similares

Substituted Trifluoropropanol Derivatives

The compound is compared with structurally related fluorinated amino alcohols (Table 1):

Key Observations :

Antimicrobial Activity of Thienyl Derivatives

highlights that thienyl-substituted heterocycles (e.g., 5-(2-thienyl)-1,2,4-triazoles) exhibit notable antibacterial activity against Gram-positive bacteria. While direct data for this compound are unavailable, structural analogs suggest:

Fluorination and Physicochemical Properties

Fluorination significantly alters physicochemical parameters:

| Property | This compound | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol |

|---|---|---|

| LogP (Predicted) | ~1.8 | ~0.5 |

| Water Solubility | Moderate (due to -OH) | High (simpler structure) |

| Metabolic Stability | High (CF₃ group) | Moderate |

The trifluoromethyl group increases lipophilicity (LogP) and resistance to oxidative metabolism.

Actividad Biológica

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol (CAS No. 933721-59-6) is a compound of interest due to its unique trifluoromethyl and thienyl groups, which may contribute to its biological activity. This article explores the biological properties of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C8H10F3NOS

- Molecular Weight : 201.24 g/mol

- Solubility : Very soluble in water (6.49 mg/ml) .

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its biological interactions .

Biological Activity Overview

The biological activity of this compound is not extensively documented in literature; however, its structural analogs and related compounds suggest potential activities in various biological systems.

Anticancer Potential

Compounds with thienyl and trifluoromethyl groups have been explored for anticancer activities. For example, studies on thienopyrazole derivatives revealed significant antiproliferative effects against various cancer cell lines . The presence of amino and trifluoromethyl groups may enhance the interaction with biological targets involved in cancer progression.

Case Studies and Research Findings

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Mechanism : The ability to scavenge free radicals may protect cellular components from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol, and how can enantiomeric purity be achieved?

The synthesis typically involves multi-step processes, including:

- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to control stereochemistry at the amino and hydroxyl groups.

- Protecting groups : Temporary protection of the amino group (e.g., with tert-butyloxycarbonyl, Boc) to prevent side reactions during fluorination or thienyl substitution .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate enantiomers. For example, similar trifluoromethyl analogs employ chiral column chromatography with polar stationary phases to achieve >98% enantiomeric excess .

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR spectroscopy : NMR is critical for confirming trifluoromethyl group integrity, while NMR identifies thienyl proton environments.

- X-ray crystallography : Resolves absolute stereochemistry, especially for chiral centers. A related compound, (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL, was structurally validated via single-crystal diffraction .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNOS for the hydrochloride salt ).

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation.

- pH sensitivity : Avoid exposure to strong acids/bases, as the amino and hydroxyl groups may undergo hydrolysis or deprotonation. Stability under standard lab conditions is comparable to structurally similar amino-alcohols .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies often arise from:

- Variations in stereochemistry : Enantiomers may exhibit divergent binding affinities. For example, (R)- and (S)-enantiomers of related trifluoromethyl compounds show 10-fold differences in enzyme inhibition .

- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or metabolite interference. Standardize protocols using controls like 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one, which shares reactivity with thienyl analogs .

- Data normalization : Use internal standards (e.g., β-galactosidase reporters) to account for batch-to-batch variability.

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) by simulating interactions between the thienyl group and hydrophobic pockets.

- Quantum mechanics/molecular mechanics (QM/MM) : Assesses fluorine’s electronic effects on hydrogen bonding. For instance, trifluoromethyl groups in similar compounds alter binding free energies by 2–3 kcal/mol .

- Pharmacophore modeling : Identifies critical features (e.g., amino group as hydrogen-bond donor) for target engagement.

Q. What strategies separate enantiomers of this compound for pharmacological studies?

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer. A related propan-2-ol derivative achieved 90% enantiomeric excess via Pseudomonas cepacia lipase .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit solubility differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.